molecular formula C21H24N4O3 B2429346 6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline CAS No. 878745-39-2

6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline

Cat. No. B2429346
M. Wt: 380.448
InChI Key: VQNLQGIXUAAUFO-UHFFFAOYSA-N
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Patent
US09221805B2

Procedure details

To refluxing toluene (50 mL) in a 150 mL round bottom flask was added 2-methyl-5-t-butylcarbamate aniline 23 (3 g, 13.50 mmol, 1.2 eq), -chloro-3-methyl-4-oxoquinazoline 28 (2.19 g, 11.25 mmol, 1 eq), NaOMe (1.51 g, 15.75 mmol, 1.4 eq), and 2-diphenylbistbutylphosphine (168 mg, 5 mol %, 0.561 mmol), and Pd2(dba)3 (309 mg, 3 mol %, 0.336 mmol). This mixture was refluxed for 8 hours when it was observed there was complete amination of quinazolinone starting material. The reaction mixture was cooled to room temperature and poured into 250 mL EtOAc and then washed with sodium bicarbonate (2×100 mL), water (2×100 mL), and then brine (2×100 mL). The light brown solid was then purified by flash chromatography on silica (70% EtOAc/Hex) to yield desired product 29 as a light yellow solid (3.6 g, 9.33 mmol, 83% yield). 1H NMR (300 MHz, D6 DMSO): δ 7.91 (s, 1H), 7.64 (d, 1H, J=2.7 Hz), 7.61 (s, 1H, J=8.8 Hz), 7.34 (dd, 1H, J=2.7 Hz, J=8.8 Hz), 7.29 (s, 1H), 7.16 (d, 1H, J=8.2 Hz), 7.09 (d, 1H, J=8.2 Hz), 6.47 (s, 1H), 5.70 (s, 1H), 3.59 (s, 3H), 1.64 (s, 3H), 1.51 (s, 9H). 13C NMR (75 MHz, D6 DMSO): δ 161.34, 153.57, 145.59, 145.58, 141.04, 139.09, 131.84, 129.01, 125.35, 123.96, 123.24, 114.31, 112.49, 108.33, 79.70, 34.26, 28.97, 18.14. ESMS: m/z 381.2 [MH]+
Name
2-methyl-5-t-butylcarbamate aniline
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
1.51 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
309 mg
Type
catalyst
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:34])[NH:7][C:8]1[CH:13]=[C:12]([NH:14][C:15]([C:17]2NC(C(F)(F)F)=N[C:21]=2[C:22]2[CH:27]=[CH:26]C(F)=CC=2)=O)[CH:11]=[CH:10][C:9]=1C)([CH3:4])([CH3:3])[CH3:2].ClC1C=C2C(=CC=1)[N:42]=[CH:41][N:40]([CH3:46])[C:39]2=[O:47].C[O-].[Na+].[CH:51]1C=CC2N=CNC(=O)C=2C=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CCOC(C)=O.C1(C)C=CC=CC=1>[CH3:51][C:11]1[CH:10]=[CH:9][C:8]([NH:7][C:6](=[O:34])[O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[CH:13][C:12]=1[NH:14][C:15]1[CH:17]=[C:21]2[C:22](=[CH:27][CH:26]=1)[N:42]=[CH:41][N:40]([CH3:46])[C:39]2=[O:47] |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
2-methyl-5-t-butylcarbamate aniline
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=CC(=C1)NC(=O)C=1NC(=NC1C1=CC=C(C=C1)F)C(F)(F)F)C)=O
Step Two
Name
Quantity
2.19 g
Type
reactant
Smiles
ClC=1C=C2C(N(C=NC2=CC1)C)=O
Step Three
Name
NaOMe
Quantity
1.51 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)NC=N2
Step Five
Name
Quantity
309 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 8 hours when it
Duration
8 h
WASH
Type
WASH
Details
washed with sodium bicarbonate (2×100 mL), water (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The light brown solid was then purified by flash chromatography on silica (70% EtOAc/Hex)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)NC(OC(C)(C)C)=O)NC=1C=C2C(N(C=NC2=CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.33 mmol
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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